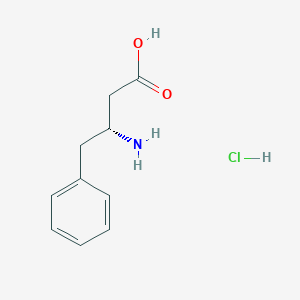

(R)-3-Amino-4-phenylbutyric acid hydrochloride

Übersicht

Beschreibung

®-3-Amino-4-phenylbutyric acid hydrochloride is a chiral amino acid derivative with significant importance in various scientific fields. This compound is known for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its unique structure, featuring both an amino group and a phenyl group, makes it a versatile intermediate in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-4-phenylbutyric acid hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as benzyl cyanide and ethyl acetoacetate.

Formation of Intermediate: The initial step involves the condensation of benzyl cyanide with ethyl acetoacetate in the presence of a base to form an intermediate compound.

Hydrolysis and Reduction: The intermediate is then subjected to hydrolysis and reduction reactions to yield ®-3-Amino-4-phenylbutyric acid.

Hydrochloride Formation: Finally, the free amino acid is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of ®-3-Amino-4-phenylbutyric acid hydrochloride may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as efficient purification techniques such as crystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

®-3-Amino-4-phenylbutyric acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce various amines.

Wissenschaftliche Forschungsanwendungen

®-3-Amino-4-phenylbutyric acid hydrochloride has a wide range of applications in scientific research:

Chemistry: It serves as a building block in the synthesis of complex organic molecules.

Biology: The compound is used in the study of enzyme-substrate interactions and protein synthesis.

Medicine: It is a key intermediate in the development of pharmaceuticals, particularly those targeting neurological disorders.

Industry: The compound is utilized in the production of fine chemicals and as a precursor in the synthesis of various industrial products.

Wirkmechanismus

The mechanism of action of ®-3-Amino-4-phenylbutyric acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a neurotransmitter analog, modulating the activity of neurotransmitter receptors in the brain. This modulation can influence various physiological processes, including mood regulation and cognitive function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(S)-3-Amino-4-phenylbutyric acid hydrochloride: The enantiomer of the compound with similar chemical properties but different biological activity.

4-Phenylbutyric acid: A structurally related compound with different functional groups.

3-Aminobutyric acid: A simpler analog lacking the phenyl group.

Uniqueness

®-3-Amino-4-phenylbutyric acid hydrochloride is unique due to its chiral nature and the presence of both an amino group and a phenyl group. This combination of features makes it particularly valuable in the synthesis of chiral pharmaceuticals and in studies of stereochemistry.

Biologische Aktivität

(R)-3-Amino-4-phenylbutyric acid hydrochloride, commonly known as phenibut, is a derivative of the neurotransmitter gamma-aminobutyric acid (GABA). This compound has garnered attention due to its significant biological activities, particularly in the central nervous system (CNS). This article delves into its mechanisms of action, therapeutic applications, and associated case studies.

This compound primarily functions as a GABA receptor agonist , specifically targeting GABAB receptors. It also exhibits a notable affinity for the alpha-2-delta subunit of voltage-dependent calcium channels (VDCCs), which contributes to its analgesic properties. The binding affinities for these targets are crucial for its therapeutic effects:

| Receptor Type | Binding Affinity (Ki, μM) |

|---|---|

| GABAB | 39 ± 5 |

| α2–δ VDCC | 23 ± 6 |

This dual mechanism allows phenibut to modulate neurotransmitter signaling pathways effectively, leading to various physiological effects such as anxiolytic and nootropic actions .

Therapeutic Applications

Phenibut has been investigated for several therapeutic applications:

- Anxiety and Stress Relief : Due to its anxiolytic properties, phenibut is often used in clinical settings to manage anxiety disorders.

- Cognitive Enhancement : Some studies suggest that phenibut may enhance cognitive function and memory, making it popular among individuals seeking nootropic benefits.

- Sleep Disorders : Its sedative effects can aid in treating insomnia and other sleep-related issues.

- Pain Management : The analgesic properties attributed to its action on calcium channels have led to research into its use for chronic pain conditions .

Case Studies and Research Findings

Several studies have documented the effects of phenibut on various populations:

- Case Study on Anxiety Management : A clinical trial involving individuals with generalized anxiety disorder reported significant reductions in anxiety levels after administration of phenibut over a period of four weeks. Participants noted improvements in mood and overall well-being, with minimal side effects reported .

- Withdrawal Symptoms : In another study, patients who had developed tolerance to benzodiazepines were treated with phenibut as a tapering agent. Results indicated that phenibut effectively alleviated withdrawal symptoms without the risk of severe sedation or dependency .

- Neuroprotective Effects : Research has shown that phenibut may offer neuroprotective benefits in animal models of neurodegenerative diseases. Its ability to modulate GABAergic activity appears to play a role in protecting neurons from excitotoxic damage .

Safety and Side Effects

While phenibut is generally well-tolerated, there are concerns regarding its potential for abuse and dependence. Reports indicate that recreational use can lead to tolerance and withdrawal symptoms similar to those observed with benzodiazepines. Adverse effects may include:

Eigenschaften

IUPAC Name |

(3R)-3-amino-4-phenylbutanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c11-9(7-10(12)13)6-8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H,12,13);1H/t9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQTMGKGSJOPWJW-SBSPUUFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00647570 | |

| Record name | (3R)-3-Amino-4-phenylbutanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145149-50-4 | |

| Record name | (3R)-3-Amino-4-phenylbutanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-beta-Homophenylalanine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.